4-phenyl-6-(2,2,3,3-tetrafluoropropoxy)pyrimidin-2-amine
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Overview
Description
4-Phenyl-6-(2,2,3,3-tetrafluoropropoxy)pyrimidin-2-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a phenyl group and a tetrafluoropropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-6-(2,2,3,3-tetrafluoropropoxy)pyrimidin-2-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated pyrimidine in the presence of a palladium catalyst.
Attachment of the Tetrafluoropropoxy Group: The tetrafluoropropoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the tetrafluoropropoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-6-(2,2,3,3-tetrafluoropropoxy)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may result in the formation of various substituted pyrimidines .
Scientific Research Applications
4-Phenyl-6-(2,2,3,3-tetrafluoropropoxy)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-phenyl-6-(2,2,3,3-tetrafluoropropoxy)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-6-(2,2,3,3-tetrafluoropropoxy)pyrimidin-2-amine: Unique due to its tetrafluoropropoxy group.
4-Phenyl-6-methoxypyrimidin-2-amine: Similar structure but with a methoxy group instead of a tetrafluoropropoxy group.
4-Phenyl-6-ethoxypyrimidin-2-amine: Similar structure but with an ethoxy group instead of a tetrafluoropropoxy group.
Uniqueness
Properties
IUPAC Name |
4-phenyl-6-(2,2,3,3-tetrafluoropropoxy)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N3O/c14-11(15)13(16,17)7-21-10-6-9(19-12(18)20-10)8-4-2-1-3-5-8/h1-6,11H,7H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMRDWKLZAIIFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)OCC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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